molecular formula C21H21N3O4 B10972098 N-(3-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10972098
M. Wt: 379.4 g/mol
InChI Key: ZSWIGQQYGRSLAS-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, an oxadiazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the coupling of the acetylphenyl group with the oxadiazole-containing intermediate to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the oxadiazole ring may yield amines.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The acetylphenyl group may enhance the compound’s binding affinity to its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETYL-PHENYL)-3,5-DINITRO-BENZAMIDE: This compound shares the acetylphenyl group but differs in the presence of nitro groups and the absence of the oxadiazole ring.

    N-(3-ACETYLPHENYL)-2-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE: Similar structure but with a methyl group instead of an isopropyl group on the oxadiazole ring.

Uniqueness

N-(3-ACETYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is unique due to the presence of the isopropyl-substituted oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H21N3O4/c1-13(2)20-23-21(28-24-20)15-7-9-18(10-8-15)27-12-19(26)22-17-6-4-5-16(11-17)14(3)25/h4-11,13H,12H2,1-3H3,(H,22,26)

InChI Key

ZSWIGQQYGRSLAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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